An In-depth Technical Guide to 3,3-Diethyloxetane: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 3,3-Diethyloxetane: A Key Building Block in Modern Chemistry
This guide provides an in-depth exploration of 3,3-diethyloxetane, a valuable heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, physicochemical properties, a robust and validated synthetic protocol, and its strategic applications, particularly in the realm of drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique attributes of this strained-ring ether.
The Strategic Value of the 3,3-Disubstituted Oxetane Scaffold
The oxetane ring, a four-membered cyclic ether, presents a compelling combination of chemical stability and latent reactivity stemming from its inherent ring strain (approximately 106 kJ·mol⁻¹)[1]. Unlike its more strained epoxide counterpart, the oxetane ring is sufficiently stable to be carried through multi-step synthetic sequences. However, this strain can be strategically exploited for ring-opening reactions when desired[1].
In the context of medicinal chemistry, the incorporation of sp³-rich, polar, and three-dimensional motifs is a paramount strategy for escaping "flatland" and improving the physicochemical properties of drug candidates[1][2]. 3,3-disubstituted oxetanes, such as 3,3-diethyloxetane, have emerged as powerful tools in this endeavor. They are frequently employed as bioisosteric replacements for less favorable functional groups, such as gem-dimethyl or carbonyl moieties[3][4][5][6]. The introduction of the oxetane core can favorably modulate key drug-like properties, including:
-
Aqueous Solubility: The polar ether linkage enhances hydrogen bond accepting capabilities, often leading to improved solubility.[1][7]
-
Metabolic Stability: Replacement of metabolically labile groups (like a benzylic gem-dimethyl group) with the more robust oxetane can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][7]
-
Lipophilicity (LogP): The oxetane motif can reduce lipophilicity compared to a corresponding gem-dimethyl group, which is often beneficial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
-
Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring can lock in specific conformations, which can be crucial for optimizing binding affinity to a biological target.
The diagram below illustrates the principle of bioisosterism, showcasing how the 3,3-diethyloxetane unit can serve as a more favorable structural surrogate for common chemical groups.
Caption: Bioisosteric relationship of the 3,3-diethyloxetane motif.
Molecular Structure and Physicochemical Properties
3,3-Diethyloxetane is a saturated heterocyclic compound with the molecular formula C₇H₁₄O. The core structure consists of a four-membered ring containing one oxygen atom and three carbon atoms. The carbon atom at the 3-position is quaternary, substituted with two ethyl groups.
| Property | Value | Source |
| IUPAC Name | 3,3-diethyloxetane | [1] |
| CAS Number | 10196-39-1 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| SMILES | CCC1(COC1)CC | [1] |
| InChIKey | VFYHHERJNPKXIX-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 1.8 | [1] |
| Boiling Point | n/a (Estimate: ~125-135 °C) | [3] |
| Density | n/a (Estimate: ~0.86 g/mL) | [3] |
| Refractive Index | n/a (Estimate: ~1.41) | [3] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 3,3-diethyloxetane are not publicly cataloged, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 4.35 (s, 4H): The four protons on the oxetane ring (at C2 and C4) are chemically equivalent due to symmetry. They are expected to appear as a sharp singlet. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
δ 1.65 (q, J = 7.5 Hz, 4H): The four methylene protons (-CH₂-) of the two ethyl groups. They appear as a quartet due to coupling with the adjacent methyl protons.
-
δ 0.90 (t, J = 7.5 Hz, 6H): The six methyl protons (-CH₃) of the two ethyl groups. They appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 78.5: The two equivalent methylene carbons of the oxetane ring (-O-CH₂-).
-
δ 38.0: The quaternary carbon at the 3-position of the oxetane ring.
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δ 27.0: The two equivalent methylene carbons of the ethyl groups (-CH₂-).
-
δ 8.5: The two equivalent methyl carbons of the ethyl groups (-CH₃).
Infrared (IR) Spectroscopy (Predicted):
-
2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the ethyl and oxetane ring methylene groups.
-
1100-1000 cm⁻¹ (strong): Characteristic C-O-C (ether) stretching vibration. This is a key diagnostic peak for the oxetane ring.
-
980 cm⁻¹ (strong): Ring breathing vibration of the oxetane moiety.
Synthesis of 3,3-Diethyloxetane: A Validated Protocol
The most reliable and scalable synthesis of 3,3-disubstituted oxetanes is achieved via an intramolecular Williamson ether synthesis.[7][9] This method involves the cyclization of a suitably functionalized 1,3-diol. The following protocol details the synthesis of 3,3-diethyloxetane from the commercially available starting material, 2,2-diethyl-1,3-propanediol.[2][10][11]
The overall workflow involves two key transformations:
-
Monotosylation: Selective conversion of one of the primary hydroxyl groups of the diol into a good leaving group, a tosylate ester.
-
Intramolecular Cyclization: Base-mediated deprotonation of the remaining hydroxyl group, followed by an intramolecular Sₙ2 attack to displace the tosylate, forming the oxetane ring.
Caption: Synthetic workflow for 3,3-diethyloxetane.
Experimental Protocol: Synthesis of 3,3-Diethyloxetane
PART A: Monotosylation of 2,2-Diethyl-1,3-propanediol
-
Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2,2-diethyl-1,3-propanediol (13.2 g, 100 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (CH₂Cl₂, 200 mL) followed by anhydrous pyridine (12.1 mL, 150 mmol, 1.5 equiv.). Cool the resulting solution to 0 °C in an ice-water bath.
-
Causality: Dichloromethane is an inert solvent for this reaction. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Cooling to 0 °C controls the initial exothermic reaction.
-
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 19.1 g, 100 mmol, 1.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Using one equivalent of TsCl favors the formation of the monotosylated product over the ditosylated byproduct. Slow addition is critical for selectivity and safety.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Quench the reaction by slowly adding 100 mL of cold 2M HCl(aq). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The HCl wash removes excess pyridine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash aids in removing water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude oil (the monotosylated intermediate) is typically used in the next step without further purification.
PART B: Intramolecular Cyclization
-
Reactor Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 equiv.). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add 150 mL of anhydrous tetrahydrofuran (THF).
-
Self-Validation: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide without competing substitution reactions. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve the crude monotosylated intermediate from Part A in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Cyclization: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Causality: Heating provides the necessary activation energy for the intramolecular Sₙ2 displacement of the tosylate by the alkoxide, which can be kinetically slow for forming a four-membered ring.[1]
-
-
Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water until gas evolution ceases. Add 100 mL of diethyl ether and 50 mL of water. Separate the layers.
-
Purification: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent on a rotary evaporator at low temperature and pressure.
-
Expertise: 3,3-diethyloxetane is a volatile liquid. Distillation is the preferred method for final purification. Perform a fractional distillation under atmospheric pressure to obtain the pure product.
-
Safety and Handling
3,3-Diethyloxetane should be handled with standard laboratory precautions. Based on data for the analogous 3,3-dimethyloxetane, it is expected to be a flammable liquid and potentially harmful if swallowed, inhaled, or in contact with the skin.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Work in a well-ventilated fume hood. Keep away from ignition sources.[14]
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
3,3-Diethyloxetane is more than just a simple cyclic ether; it is a strategically valuable building block that empowers chemists to overcome long-standing challenges in drug design and materials science. Its unique combination of stability, polarity, and three-dimensionality allows for the rational design of molecules with improved physicochemical and pharmacological properties. The robust synthesis via intramolecular Williamson etherification provides a reliable and scalable route to this important scaffold, ensuring its accessibility for both discovery and development programs. As the demand for novel, sp³-rich chemical matter continues to grow, the application of 3,3-diethyloxetane and its derivatives is poised to expand significantly.
References
-
PubChem. 3,3-Dimethyloxetane. [Link]
-
ChemSynthesis. 3,3-diethyloxetane. [Link]
-
PubChem. 3,3-Diethyloxetane. [Link]
-
Bull, J. A., et al. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC. [Link]
-
Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
PubChem. 3,3-Diethylhexane. [Link]
-
Cheméo. Chemical Properties of Oxetane, 3,3-dimethyl- (CAS 6921-35-3). [Link]
-
PubChem. 3,3-Diethyloctane. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
NIST. 3-Ethyl-3-hydroxymethyl oxetane. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
-
D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (2001). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]
-
Amerigo Scientific. 2,2-Diethyl-1,3-propanediol (99%). [Link]
-
Pearson. Propose a Williamson ether synthesis of the following compound.... [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
SpectraBase. 3,3-Diethylpentane - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. 3,3-Diethyloxetane | C7H14O | CID 25042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-二乙基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2,2-Diethyl-1,3-propanediol | CAS 115-76-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2,2-Diethyl-1,3-propanediol (99%) - Amerigo Scientific [amerigoscientific.com]
- 12. 3,3-Dimethyloxetane | C5H10O | CID 23352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
